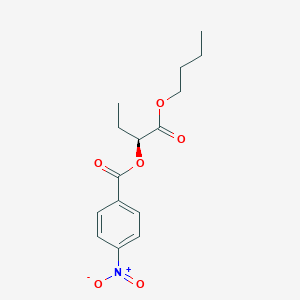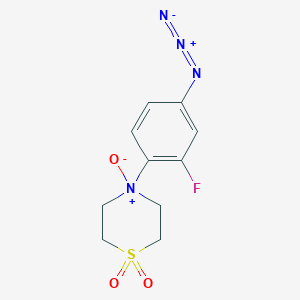![molecular formula C21H23N3O B12619927 2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 918408-31-8](/img/structure/B12619927.png)
2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various organic compounds, including medicinal products
Preparation Methods
The synthesis of 2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature .
Chemical Reactions Analysis
2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation to form corresponding oxides or reduction to form amines. Substitution reactions can occur at the piperidine ring or the aromatic rings, leading to the formation of various substituted derivatives .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperidine derivatives, including 2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide, have shown potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents . These compounds are also being investigated for their potential use in treating neurological disorders and other medical conditions .
Mechanism of Action
The mechanism of action of 2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways in the body. Piperidine derivatives are known to interact with various enzymes, receptors, and other proteins, leading to their pharmacological effects . For example, they may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects such as pain relief, anti-inflammatory action, or antimicrobial activity .
Comparison with Similar Compounds
2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide can be compared with other piperidine derivatives, such as piperine, evodiamine, matrine, berberine, and tetrandine . These compounds share a similar piperidine core structure but differ in their substituents and overall molecular architecture. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. For instance, the presence of the cyano group and the methylphenyl group may enhance its pharmacological activity or alter its interaction with molecular targets .
Properties
CAS No. |
918408-31-8 |
|---|---|
Molecular Formula |
C21H23N3O |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-[4-(2-cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C21H23N3O/c1-16-5-4-7-19(13-16)23-21(25)15-24-11-9-17(10-12-24)20-8-3-2-6-18(20)14-22/h2-8,13,17H,9-12,15H2,1H3,(H,23,25) |
InChI Key |
QYZNMIXMUJRKLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=CC=C3C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol](/img/structure/B12619845.png)
![1-[2-(Benzenesulfinyl)ethenyl]-4-(trifluoromethyl)benzene](/img/structure/B12619863.png)
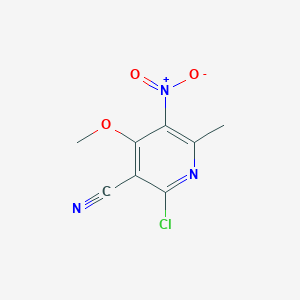
![Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane](/img/structure/B12619866.png)
![[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] hexanoate](/img/structure/B12619882.png)
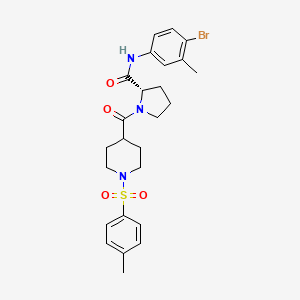


![4-{[Methyl(phenyl)carbamoyl]amino}-3-nitrobenzene-1-sulfonamide](/img/structure/B12619907.png)
![1-Benzyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole](/img/structure/B12619911.png)
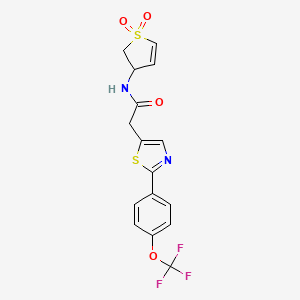
![[4-Chloro-6-(trifluoromethyl)pyrimidin-2-YL]acetic acid](/img/structure/B12619923.png)
